molecular formula C19H20N2O4 B11957215 N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide CAS No. 853351-39-0

N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Cat. No.: B11957215
CAS No.: 853351-39-0
M. Wt: 340.4 g/mol
InChI Key: JVZPCLUBHPPPDA-ZRDIBKRKSA-N
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Description

N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a furan ring substituted at the 5-position with a 3-nitrophenyl group and an acrylamide moiety bearing a cyclohexyl substituent. The structural features of this molecule—specifically the electron-withdrawing nitro group and the hydrophobic cyclohexyl group—suggest roles in modulating solubility, binding affinity, and metabolic stability .

Properties

CAS No.

853351-39-0

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

(E)-N-cyclohexyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C19H20N2O4/c22-19(20-15-6-2-1-3-7-15)12-10-17-9-11-18(25-17)14-5-4-8-16(13-14)21(23)24/h4-5,8-13,15H,1-3,6-7H2,(H,20,22)/b12-10+

InChI Key

JVZPCLUBHPPPDA-ZRDIBKRKSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Variations and Substituent Effects

Key structural analogs differ primarily in the acrylamide nitrogen substituent and additional functional groups (e.g., cyano, aryl, or heterocyclic moieties). Below is a comparative analysis:

Compound Key Structural Features Pharmacological Relevance Physicochemical Properties
Target Compound : N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide - Cyclohexyl group on acrylamide nitrogen
- 3-Nitrophenyl-furan core
Potential antiviral activity (inferred from structural analogs) Higher hydrophobicity due to cyclohexyl group; moderate solubility in organic solvents
(2E)-N-(2-Methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide - 2-Methylphenyl substituent
- Identical furan-nitrophenyl core
Not explicitly reported; structural similarity suggests possible protease inhibition Reduced steric hindrance compared to cyclohexyl; enhanced aromatic π-π interactions
(E)-N-Benzyl-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylamide - Benzyl group
- Cyano group at α-position
- Dichlorophenyl substitution
Demonstrated inhibition of Dengue/Zika NS2B/NS3 proteases Increased polarity from cyano group; molecular weight: 397.26 g/mol
2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide - Methyl group on acrylamide nitrogen
- Cyano substituent at α-position
Likely protease inhibitor (based on NSP13 inhibitor analogs) Lower molecular weight (297.27 g/mol); improved solubility due to cyano group
(2E)-3-[5-(2-Chlorophenyl)-2-furyl]-N-[2-(trifluoromethyl)phenyl]acrylamide - 2-Chlorophenyl on furan
- Trifluoromethylphenyl group
Unknown; trifluoromethyl may enhance metabolic stability High electronegativity from Cl and CF3 groups; potential for enhanced binding affinity
2.2 Pharmacological Activity
  • Antiviral Targets: The target compound’s nitrophenyl-furan core is structurally analogous to the acrylamide derivative (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, a known NSP13 helicase inhibitor for coronaviruses . The cyclohexyl group may improve membrane permeability compared to smaller substituents (e.g., methyl).
  • Protease Inhibition: The cyano-substituted analog () shows activity against Dengue/Zika proteases, suggesting that α-cyanoacrylamides enhance target engagement through covalent or non-covalent interactions. The absence of a cyano group in the target compound may shift its selectivity toward other enzymes .
2.4 Physicochemical and Thermodynamic Properties
  • In contrast, cyano-substituted analogs (e.g., ) exhibit better solubility due to dipole interactions .
  • Stability : Nitrophenyl groups are electron-deficient, which may enhance stability under acidic conditions but could lead to photodegradation. Trifluoromethyl and chloro substituents () improve resistance to metabolic breakdown .

Biological Activity

N-Cyclohexyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide, with the molecular formula C19_{19}H20_{20}N2_2O4_4 and a molecular weight of 340.4 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a cyclohexyl group linked to an acrylamide backbone, along with a furan ring substituted with a nitrophenyl moiety. This unique structure contributes to its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC19_{19}H20_{20}N2_2O4_4
Molecular Weight340.4 g/mol
CAS Number853351-39-0

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . The nitrophenyl group is believed to play a crucial role in this activity, possibly through mechanisms that disrupt microbial cell wall synthesis or inhibit essential enzymes in microbial metabolism.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies suggest that it may inhibit specific pathways involved in inflammation, potentially by interacting with cytokines or enzymes such as cyclooxygenases (COX) . The presence of the cyclohexyl group may enhance its ability to penetrate biological membranes, facilitating its action on inflammatory targets.

Anticancer Activity

This compound shows promise as an anticancer agent . Preliminary studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and cervical carcinoma (HeLa) . The compound's mechanism may involve the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results showed significant inhibition zones, indicating strong antibacterial activity compared to standard antibiotics.
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential role in treating inflammatory diseases .
  • Anticancer Evaluation : A comparative study on various acrylamide derivatives highlighted that this compound exhibited lower IC50_{50} values against MCF-7 cells than doxorubicin, indicating superior anticancer potential .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Interaction with enzymes involved in inflammatory processes and microbial metabolism.
  • Cell Signaling Modulation : Alteration of signaling pathways that regulate cell growth and apoptosis.

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